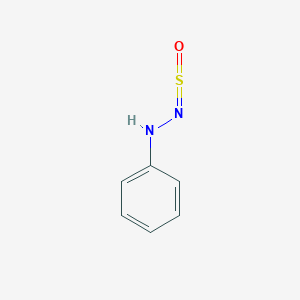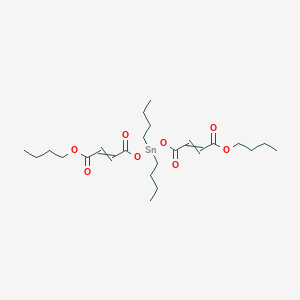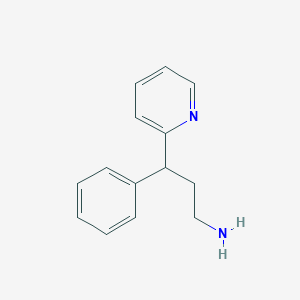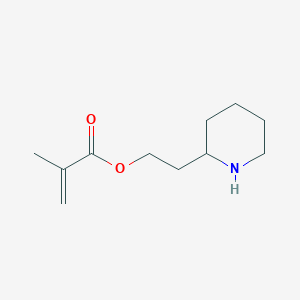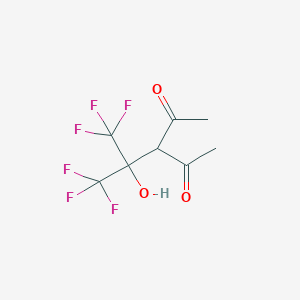
2,4-Pentanedione, 3-(1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pentanedione, 3-(1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)- is a chemical compound that is widely used in scientific research applications. It is a fluorinated diketone that has been synthesized using various methods. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions in research.
Mechanism Of Action
The mechanism of action of 2,4-Pentanedione, 3-(1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)- is not fully understood. However, it has been suggested that the compound may act as a chelating agent, binding to metal ions in biological systems and causing a change in fluorescence.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2,4-Pentanedione, 3-(1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)- are not well characterized. However, it has been suggested that the compound may have potential applications in the detection of metal ions in biological systems.
Advantages And Limitations For Lab Experiments
One advantage of using 2,4-Pentanedione, 3-(1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)- in lab experiments is its potential as a fluorescent probe for the detection of metal ions. However, one limitation is the lack of understanding of its mechanism of action and potential effects on biological systems.
Future Directions
There are several potential future directions for research on 2,4-Pentanedione, 3-(1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-. One direction is the further investigation of its mechanism of action and potential effects on biological systems. Another direction is the development of new synthetic methods for the compound. Additionally, the compound may have potential applications in the development of new fluorescent probes for the detection of metal ions in biological systems.
Synthesis Methods
The synthesis of 2,4-Pentanedione, 3-(1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)- has been achieved through various methods. One of the most common methods is the reaction of hexafluoroacetone with ethylene glycol in the presence of a base. The resulting product is then treated with acetyl chloride to yield 2,4-Pentanedione, 3-(1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-.
Scientific Research Applications
2,4-Pentanedione, 3-(1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)- has been used extensively in scientific research applications. It has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. The compound has also been used as a reagent in the synthesis of various organic compounds.
properties
CAS RN |
15700-73-9 |
|---|---|
Product Name |
2,4-Pentanedione, 3-(1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)- |
Molecular Formula |
C8H8F6O3 |
Molecular Weight |
266.14 g/mol |
IUPAC Name |
3-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)pentane-2,4-dione |
InChI |
InChI=1S/C8H8F6O3/c1-3(15)5(4(2)16)6(17,7(9,10)11)8(12,13)14/h5,17H,1-2H3 |
InChI Key |
YWWBVUKXYSHFSO-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)C)C(C(F)(F)F)(C(F)(F)F)O |
Canonical SMILES |
CC(=O)C(C(=O)C)C(C(F)(F)F)(C(F)(F)F)O |
Other CAS RN |
15700-73-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



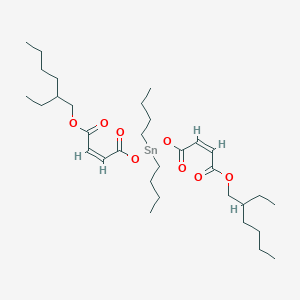
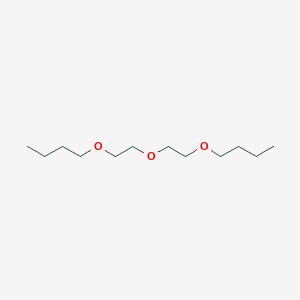
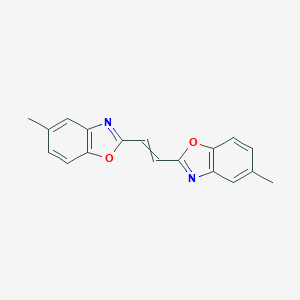
![2-[(4-Methylphenyl)amino]benzoic acid](/img/structure/B90794.png)
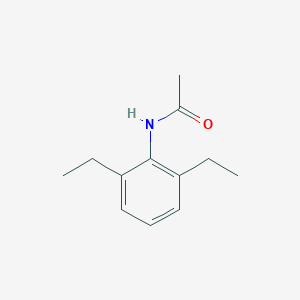

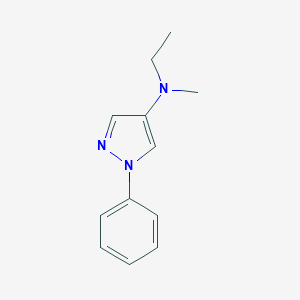
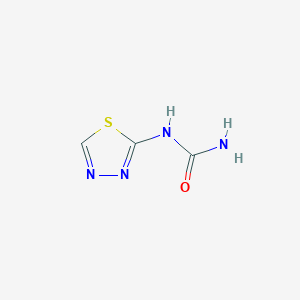
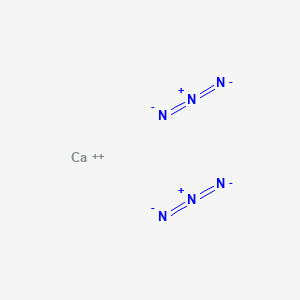
![2,5,8,11,14,17-Hexaoxabicyclo[16.4.0]docosane](/img/structure/B90807.png)
